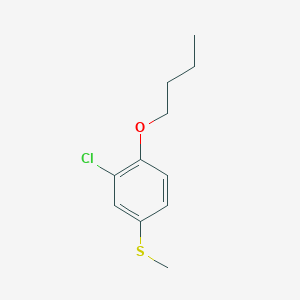

(4-Butoxy-3-chlorophenyl)(methyl)sulfane

Description

Contextualization of Aryl Methyl Sulfane Chemistry in Contemporary Organic Synthesis and Theoretical Studies

Aryl methyl sulfanes, also known as thioanisoles, are a class of organosulfur compounds that feature a methylthio group attached to an aromatic ring. Their prevalence in pharmaceuticals, agrochemicals, and materials science has spurred the development of numerous synthetic methodologies. organic-chemistry.orgacs.org

Modern organic synthesis offers a diverse toolkit for the construction of the C-S bond in aryl methyl sulfanes. Traditional methods often involve the nucleophilic substitution of an activated aryl halide with a methylthiolate salt. More contemporary approaches frequently rely on transition metal-catalyzed cross-coupling reactions. For instance, palladium- and copper-catalyzed reactions have been extensively developed to couple aryl halides or their surrogates (like boronic acids) with a suitable methylthio source. organic-chemistry.org These methods often exhibit broad functional group tolerance and can be applied to complex molecular architectures. organic-chemistry.orgresearchgate.net An alternative strategy involves the use of (methylthio)trimethylsilane as a methylthiolation reagent for nitroarenes.

The synthesis of aryl methyl sulfanes can also be achieved through various other routes, including the reaction of arylboronic acids with dimethyl disulfide. organic-chemistry.org The choice of synthetic route often depends on the availability of starting materials, the desired substitution pattern, and the scale of the reaction.

From a theoretical standpoint, the methylsulfinyl group, a close relative of the methylthio group, has been studied for its conjugative effects. nih.gov The sulfur atom can participate in electron-donor type conjugation, particularly in an excited state, which can influence the photophysical properties of the molecule. nih.gov Similar theoretical considerations are relevant to aryl methyl sulfanes, where the sulfur atom's lone pairs can interact with the aromatic π-system, modulating its electronic properties.

Significance of Substituted Phenyl Sulfane Systems in Chemical Science

The true versatility of phenyl sulfane systems lies in the ability to modify their properties through substitution on the phenyl ring. The nature and position of these substituents can profoundly influence the molecule's steric and electronic characteristics, which in turn dictates its potential applications. For instance, the introduction of specific substituents can be a key strategy in the design of soluble epoxide hydrolase (sEH) inhibitors, where substituted phenyl groups have been shown to improve pharmacokinetic profiles. nih.gov

In the context of (4-Butoxy-3-chlorophenyl)(methyl)sulfane, the substituents are a butoxy group at the 4-position and a chlorine atom at the 3-position. The butoxy group is an electron-donating group through resonance, which can increase the electron density of the aromatic ring. The chlorine atom, on the other hand, is an electron-withdrawing group through induction, while also being a potential site for further chemical modification. This specific substitution pattern results in a molecule with a unique electronic profile that could be of interest in various applications.

Substituted aryl sulfones, which can be synthesized from aryl sulfanes via oxidation, are also of significant interest. For example, substituted diphenyl sulfones have been investigated as inhibitors of thymidylate synthase, a target for anticancer drugs. The substitution pattern on the aryl rings plays a crucial role in the binding affinity and selectivity of these inhibitors.

Research Objectives for this compound

Given the rich chemistry of substituted aryl methyl sulfanes, several research objectives can be envisioned for this compound. A primary objective would be the development of an efficient and scalable synthesis for this specific molecule. While general methods for aryl methyl sulfane synthesis exist, optimizing a procedure for this particular substitution pattern would be a valuable endeavor.

A second objective would be the thorough characterization of its physicochemical properties. This would include detailed spectroscopic analysis (NMR, IR, MS) and the determination of properties such as its oxidation potential and photophysical characteristics. These data would provide a fundamental understanding of the molecule's behavior and inform its potential applications.

A key area of investigation would be its utility as a building block in the synthesis of more complex molecules. The presence of three distinct functional handles—the methylthio group, the butoxy group, and the chlorine atom—makes it a versatile scaffold. For example, the methylthio group can be oxidized to a sulfoxide (B87167) or a sulfone, each with distinct electronic properties and potential biological activities. The chlorine atom can participate in cross-coupling reactions to introduce further molecular complexity.

Finally, a significant research objective would be to explore the potential biological activity of this compound and its derivatives. Given that many substituted aryl sulfanes and their oxidized counterparts exhibit interesting pharmacological properties, it would be pertinent to screen this compound and its derivatives for activity in areas such as oncology, inflammation, and infectious diseases.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1379343-02-8 | bldpharm.com |

| Molecular Formula | C11H15ClOS | bldpharm.com |

| Molecular Weight | 230.75 g/mol | bldpharm.com |

| Appearance | To be determined | |

| Boiling Point | To be determined | |

| Melting Point | To be determined | |

| Solubility | To be determined |

Table 2: Selected Synthetic Methodologies for Aryl Methyl Sulfanes

| Method | Reagents | Catalyst/Conditions | Reference |

| Copper-Catalyzed Coupling | Aryl iodide, Dimethyl disulfide | Copper catalyst, in water | organic-chemistry.org |

| Palladium-Catalyzed Coupling | Aryl halides/sulfonates, Thiols | Palladium catalyst with specific ligands | organic-chemistry.org |

| Metal-Free Coupling | Arylboronic acid, Dimethyl disulfide | Metal-free conditions | organic-chemistry.org |

| Nucleophilic Substitution | Nitroarene, (Methylthio)trimethylsilane | Cesium carbonate in DMSO | |

| From Arynes | Aryne precursor, Thiosulfonates | In situ generation of arynes | organic-chemistry.org |

Structure

3D Structure

Properties

IUPAC Name |

1-butoxy-2-chloro-4-methylsulfanylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClOS/c1-3-4-7-13-11-6-5-9(14-2)8-10(11)12/h5-6,8H,3-4,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLYCDCCJINEPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1)SC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Butoxy 3 Chlorophenyl Methyl Sulfane and Analogues

Established Synthetic Pathways for Aryl Methyl Sulfides

The synthesis of aryl methyl sulfides, a structural motif present in numerous pharmaceutically important molecules, is a well-documented area of organic chemistry. tandfonline.comresearchgate.net The formation of the aryl-sulfur (C-S) bond is typically achieved through several key strategies, including nucleophilic aromatic substitution, transition-metal-catalyzed coupling reactions, and specialized methylthiolation techniques. tandfonline.com

Nucleophilic Aromatic Substitution Strategies for C-S Bond Formation

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for forming C-S bonds by displacing a leaving group, typically a halide, from an aromatic ring with a sulfur-based nucleophile. wikipedia.org This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs), such as nitro (NO₂) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These EWGs are necessary to activate the ring, making it sufficiently electron-poor to be attacked by a nucleophile. masterorganicchemistry.com

The SNAr mechanism proceeds via a two-step addition-elimination process. libretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgpressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. libretexts.org While common for activated aryl halides, this method's utility is limited for rings lacking significant electronic activation. tandfonline.com

Catalytic Coupling Reactions for Aryl-Sulfur Linkages

Transition-metal catalysis is arguably the most versatile and widely employed method for constructing aryl-sulfur bonds. nih.gov These reactions typically involve the cross-coupling of an aryl halide or pseudohalide (like a triflate) with a sulfur-containing reagent. tandfonline.comnih.gov A variety of metals, including palladium, copper, nickel, and cobalt, have proven effective in catalyzing these transformations. organic-chemistry.orgacs.orgnih.govresearchgate.net

Palladium-catalyzed reactions: Palladium complexes, often employing specialized phosphine (B1218219) ligands, exhibit high catalytic activity and functional group tolerance for coupling aryl halides with thiols. organic-chemistry.org

Copper-catalyzed reactions: Copper-based systems, which can sometimes be used without a ligand, are also highly effective for C-S bond formation. organic-chemistry.org They can couple aryl iodides with sources like dimethyl disulfide, often under mild conditions, even in water. organic-chemistry.org

Nickel- and Cobalt-catalyzed reactions: More recently, catalysts based on nickel and cobalt have emerged as powerful alternatives. acs.orgacs.org Nickel catalysts can facilitate the cross-coupling of aryl triflates with alkyl thiols, while cobalt systems can couple aryl halides with both thiophenols and alkanethiols under mild conditions. organic-chemistry.orgnih.gov

These catalytic methods offer broad substrate scope and are often compatible with sensitive functional groups, making them a cornerstone of modern synthetic chemistry. tandfonline.com

Interactive Table: Comparison of Catalytic Systems for Aryl Sulfide (B99878) Synthesis

| Catalyst Metal | Typical Substrates | Sulfur Source | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Aryl Halides, Triflates | Thiols | High turnover numbers, broad functional group tolerance. | organic-chemistry.org |

| Copper (Cu) | Aryl Iodides, Arylboronic Acids | Thiols, Dimethyl Disulfide | Often ligand-free, can be run in water, cost-effective. | organic-chemistry.org |

| Nickel (Ni) | Aryl Halides, Triflates, Esters | Thiols, Arylthiosilanes, 2-Pyridyl Sulfides | Couples non-activated chlorides, excellent chemoselectivity. | organic-chemistry.orgacs.org |

| Cobalt (Co) | Aryl Halides | Thiols | Mild reaction conditions, uses an earth-abundant metal. | acs.orgnih.gov |

Methylthiolation Approaches Utilizing Silane Reagents

For the specific introduction of a methylthio (-SMe) group, methylthiolation reagents offer a direct approach. Among these, (methylthio)trimethylsilane (Me₃SiSMe) has emerged as a particularly effective and convenient reagent. tandfonline.comresearchgate.net It serves as a non-volatile and less odorous equivalent of methanethiol. tandfonline.com

This reagent can be used in SNAr reactions to displace nitro groups from activated nitroarenes, often in the presence of a base like cesium carbonate. tandfonline.comresearchgate.net Another powerful application involves the reaction of Me₃SiSMe with arenediazonium tetrafluoroborates. researchgate.netarkat-usa.org This dediazoniative method allows for the synthesis of aryl methyl sulfides from aniline (B41778) precursors under mild conditions. researchgate.netarkat-usa.org The reaction is thought to proceed through a nucleophilic attack of the silane's sulfur atom on the diazonium group, followed by the elimination of nitrogen gas. arkat-usa.org

Targeted Synthesis of (4-Butoxy-3-chlorophenyl)(methyl)sulfane

The specific synthesis of this compound (CAS No. 1379343-02-8) is not explicitly detailed in readily available literature. bldpharm.com However, a logical synthetic route can be designed by combining precursor synthesis with the established C-S bond-forming reactions described above.

Precursor Synthesis and Functional Group Transformations

A plausible synthetic strategy begins with a commercially available and appropriately substituted benzene (B151609) ring, such as 4-amino-3-chlorophenol (B108459) or 3-chloro-4-nitrophenol. chemicalbook.com The key is to sequentially install the butoxy, chloro, and methylthio groups in the correct positions.

Route A: Starting from 4-amino-3-chlorophenol

Butoxylation: The phenolic hydroxyl group of 4-amino-3-chlorophenol can be converted to a butoxy ether via a Williamson ether synthesis, reacting it with a butyl halide (e.g., butyl bromide) in the presence of a suitable base. This would yield 4-butoxy-3-chloroaniline.

Diazotization: The resulting aniline derivative can be converted into a diazonium salt (e.g., tetrafluoroborate) using sodium nitrite (B80452) and a strong acid like tetrafluoroboric acid.

Methylthiolation: The final C-S bond can be formed by reacting the diazonium salt with a methylthiolating agent. A Sandmeyer-type reaction with dimethyl disulfide or, more conveniently, a reaction with (methylthio)trimethylsilane would yield the target compound, this compound. researchgate.netarkat-usa.org

Route B: Starting from p-Chlorophenol

Butoxylation: p-Chlorophenol can be butoxylated using an etherification method, for instance, by reacting it with isobutylene (B52900) and a catalytic amount of acid, or with a butyl halide and base, to produce 4-butoxy-chlorobenzene. google.comgoogle.com

Directed Ortho-Metalation and Chlorination: Selective introduction of a chlorine atom at the 3-position is challenging. It could potentially be achieved through directed ortho-metalation followed by quenching with an electrophilic chlorine source, although this requires careful control.

Final C-S bond formation: A more viable approach after obtaining a suitable precursor like 1-butoxy-2-chloro-4-iodobenzene would be a transition-metal-catalyzed coupling reaction with a methylthiol source to install the sulfide. organic-chemistry.org

The choice of route depends on the availability of starting materials and the desired efficiency of each step. Route A appears more direct for achieving the required substitution pattern.

Optimization of Reaction Conditions and Yields for Selective Synthesis

Optimizing the final, crucial C-S bond formation step is paramount for an efficient synthesis. If a palladium-catalyzed coupling of a precursor like 4-butoxy-3-chloro-iodobenzene with a methylthiol source were chosen, several parameters would need to be fine-tuned. The choice of palladium catalyst, the type of ligand, the base used, the reaction solvent, and the temperature all play critical roles in maximizing the yield and minimizing side reactions.

The following table illustrates hypothetical optimization data for a generic palladium-catalyzed methylthiolation, based on principles observed in related literature.

Interactive Table: Hypothetical Optimization for Pd-Catalyzed Methylthiolation

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2) | Xantphos (4) | K₃PO₄ | Toluene (B28343) | 100 | 65 |

| 2 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 78 |

| 3 | Pd₂(dba)₃ (2) | dppf (4) | Cs₂CO₃ | Toluene | 100 | 55 |

| 4 | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 100 | 75 |

| 5 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 85 |

| 6 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 80 | 72 |

| 7 | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 91 |

This table is a generalized representation and not actual experimental data for the specific target compound.

As shown, tweaking the base from potassium phosphate (B84403) to cesium carbonate (Entry 2) and changing the solvent from toluene to dioxane (Entry 5) could significantly improve yields. Further optimization of temperature (Entry 7) could lead to a highly efficient and selective synthesis of this compound.

Considerations for Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of aryl sulfanes is crucial for minimizing environmental impact and improving process safety and efficiency. Key metrics used to evaluate the "greenness" of a synthetic route include Atom Economy (AE), E-Factor (Environmental Factor), and Process Mass Intensity (PMI). google.comwikipedia.org An ideal synthesis maximizes the incorporation of reactant atoms into the final product (high atom economy) while minimizing waste (low E-Factor and PMI). google.comwikipedia.org

For the synthesis of this compound, a green chemistry approach would prioritize:

Use of Safer Solvents: Replacing hazardous solvents like dimethylformamide (DMF) or nitrobenzene, traditionally used in Ullmann-type reactions, with greener alternatives such as supercritical fluids or water. google.comwikipedia.org

Catalytic versus Stoichiometric Reagents: Employing catalytic amounts of metals like copper or palladium instead of stoichiometric quantities reduces metal waste and cost. google.comgoogle.com

Energy Efficiency: Utilizing microwave irradiation or lower reaction temperatures to reduce energy consumption. google.com

Renewable Feedstocks: While not always feasible for complex aromatic compounds, the use of starting materials derived from renewable sources is a key green chemistry goal.

The choice of reagents also plays a significant role. For instance, using dimethyl carbonate as a methylating agent is considered a greener alternative to toxic and carcinogenic reagents like dimethyl sulfate (B86663) or methyl iodide. google.com

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

| Synthetic Approach | Atom Economy (Theoretical) | E-Factor (Estimated) | Key Green Chemistry Considerations |

| Traditional Ullmann Condensation | Moderate | High | Use of stoichiometric copper, high-boiling polar solvents, and high temperatures. |

| Palladium-Catalyzed Cross-Coupling | High | Moderate to Low | Use of catalytic palladium, milder reaction conditions, but often requires phosphine ligands. |

| Metal-Free Synthesis | High | Low | Avoids transition metal catalysts, often uses readily available and less toxic reagents. |

Exploration of Novel Synthetic Routes to Substituted Aryl Methyl Sulfanes

Research into the synthesis of substituted aryl methyl sulfanes is continuously evolving, with a focus on developing more efficient, selective, and sustainable methods.

The synthesis of a polysubstituted aromatic compound like this compound requires precise control over the introduction of each functional group to achieve the desired regiochemistry.

A plausible synthetic strategy would involve a two-step sequence:

Williamson Ether Synthesis: This classic method can be used to introduce the butoxy group onto a suitable precursor, such as 2-chloro-4-hydroxythiophenol. The reaction involves the deprotonation of the phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., 1-bromobutane). google.comnih.gov The regioselectivity is dictated by the starting phenol.

S-Methylation: The subsequent methylation of the resulting 4-butoxy-3-chlorobenzenethiol (B7993443) can be achieved using a methylating agent. To avoid the use of hazardous methyl halides, greener methylating agents like dimethyl carbonate can be employed. google.com

Alternatively, cross-coupling reactions offer a powerful tool for constructing the C-S bond with high regioselectivity. For instance, a Buchwald-Hartwig C-S coupling reaction could be employed to couple 4-bromo-1-butoxy-2-chlorobenzene (B1374135) with a methylthiol source. wikipedia.orggoogle.com This approach benefits from the high functional group tolerance of modern palladium catalysts. acs.org

The development of methods that allow for the direct C-H functionalization of aromatic rings represents a significant advancement, as it circumvents the need for pre-functionalized starting materials like aryl halides. google.com However, controlling the regioselectivity of C-H activation on a complex substrate with multiple potential reaction sites remains a significant challenge.

Table 2: Regioselectivity in the Synthesis of Substituted Aryl Sulfides

| Reaction Type | Key Precursors | Regiocontrol | Potential Byproducts |

| Williamson Ether Synthesis followed by S-Methylation | 2-Chloro-4-hydroxythiophenol, 1-Bromobutane | High, determined by starting phenol | O-alkylation vs. S-alkylation competition if not performed sequentially. |

| Nucleophilic Aromatic Substitution (SNAr) | 1-Butoxy-2-chloro-4-fluorobenzene, Sodium methylthiolate | High, fluorine is a good leaving group in SNAr | Formation of other positional isomers is minimal if the fluorine is sufficiently activated. |

| Palladium-Catalyzed Cross-Coupling | 4-Bromo-1-butoxy-2-chlorobenzene, Methylthiol source | High, determined by the position of the halide | Homocoupling of the aryl halide or thiol. |

While palladium and copper catalysts are highly effective for C-S bond formation, there is a growing interest in developing more sustainable and cost-effective alternatives.

Nickel Catalysis: Nickel catalysts have emerged as a promising alternative to palladium for cross-coupling reactions. google.com They are more earth-abundant and can often catalyze the coupling of challenging substrates, such as sterically hindered aryl triflates. google.com

Metal-Free Catalysis: The development of metal-free catalytic systems for C-S bond formation is a major goal in green chemistry. google.com These systems often utilize iodine or other non-metallic promoters to facilitate the reaction, thereby avoiding the environmental and economic issues associated with transition metals. google.com

Photoredox Catalysis: Light-mediated photoredox catalysis offers a mild and efficient method for forging C-S bonds. These reactions can often be performed at room temperature and tolerate a wide range of functional groups. google.com

The choice of catalytic system depends on the specific substrates and the desired reaction conditions. For the synthesis of this compound, a nickel-catalyzed or metal-free approach could offer a greener alternative to traditional palladium-based methods.

Table 3: Comparison of Catalytic Systems for Aryl Sulfide Synthesis

| Catalyst System | Typical Catalyst | Advantages | Disadvantages |

| Palladium-based | Pd(OAc)2 with phosphine ligands | High efficiency and functional group tolerance. acs.org | Costly, potential for palladium contamination in the product. |

| Copper-based | CuI, Cu2O | Low cost, effective for Ullmann-type reactions. wikipedia.orggoogle.com | Often requires high temperatures and stoichiometric amounts. |

| Nickel-based | Ni(cod)2 with phosphine ligands | More abundant and cheaper than palladium, can couple challenging substrates. google.com | Can be more sensitive to air and moisture. |

| Metal-Free | Iodine/DMSO | Avoids transition metals, often uses inexpensive reagents. google.com | May have a more limited substrate scope compared to metal-catalyzed reactions. |

Theoretical and Computational Investigations of 4 Butoxy 3 Chlorophenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the intrinsic electronic properties of a molecule. For (4-Butoxy-3-chlorophenyl)(methyl)sulfane , methods like Density Functional Theory (DFT) would be employed to elucidate its electronic character.

Determination of Frontier Molecular Orbital (FMO) Energies and Wavefunctions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, indicates the chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the HOMO would likely be localized on the electron-rich methoxy (B1213986) and sulfide (B99878) groups, while the LUMO would be distributed over the aromatic ring.

Table 1: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative and not from actual calculations.)

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

Analysis of Charge Distribution and Electrostatic Potential Surfaces

An electrostatic potential (ESP) map would reveal the charge distribution across the molecule. The electronegative chlorine and oxygen atoms would create regions of negative potential (typically colored red), indicating sites susceptible to electrophilic attack. The butoxy chain and methyl group would exhibit regions of more neutral or slightly positive potential (blue/green). This analysis helps in understanding intermolecular interactions.

Prediction of Electronic Transitions and Spectroscopic Signatures

Computational methods can predict spectroscopic properties. Time-Dependent DFT (TD-DFT) is commonly used to simulate UV-Vis absorption spectra by calculating the energies of electronic transitions. Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can be calculated to help identify the compound's characteristic functional group vibrations.

Table 2: Predicted Spectroscopic Data (Illustrative) (Note: This data is illustrative and not from actual calculations.)

| Spectroscopic Data | Predicted Value |

|---|---|

| λmax (UV-Vis) | 275 nm |

| C-O-C Stretch (IR) | 1250 cm⁻¹ |

| C-S Stretch (IR) | 700 cm⁻¹ |

Conformational Analysis and Molecular Dynamics Simulations

These techniques explore the flexibility of the molecule and its preferred shapes.

Elucidation of Preferred Molecular Geometries and Energy Minima

The butoxy group of This compound can adopt multiple conformations due to the rotation around its C-C and C-O single bonds. A potential energy surface scan would identify the most stable conformer (the global energy minimum) and other low-energy conformers. These calculations are essential for understanding the molecule's behavior in different environments.

Evaluation of Intramolecular Interactions and Conformational Dynamics

Molecular dynamics (MD) simulations can provide insights into the molecule's behavior over time. bldpharm.com These simulations would show how the butoxy chain moves and flexes at different temperatures. bldpharm.com They can also reveal weak intramolecular interactions, such as hydrogen bonds or van der Waals forces, that stabilize certain conformations. bldpharm.com

Solvation Effects on Molecular Structure and Electronic Properties

The influence of solvent environments on the molecular and electronic characteristics of this compound is a critical aspect of understanding its behavior in solution. Computational chemistry provides powerful tools to model these interactions, primarily through implicit and explicit solvation models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD), are commonly employed to simulate the bulk solvent effect. numberanalytics.comwikipedia.orgpyscf.org These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution. numberanalytics.com The choice of model can influence the predicted properties, as each has different approaches to defining the cavity that encloses the solute molecule. numberanalytics.comfaccts.de

For this compound, transitioning from a gas-phase environment to a polar solvent is expected to induce changes in its geometry and electronic properties. The dipole moment of the molecule is anticipated to increase in solvents of higher polarity due to the stabilization of charge separation. This, in turn, can affect bond lengths and angles, particularly in the more polarizable regions of the molecule, such as the C-O and C-S bonds.

The electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also sensitive to solvation. The energy gap between HOMO and LUMO, a key indicator of chemical reactivity and stability, is expected to be altered in the presence of a solvent. Generally, polar solvents tend to stabilize both orbitals, but the extent of stabilization can differ, leading to a modified HOMO-LUMO gap.

Below is a hypothetical data table illustrating the predicted effects of different solvents on the properties of this compound, based on Density Functional Theory (DFT) calculations using the B3LYP functional and a 6-311++G(d,p) basis set with the SMD solvation model.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.00 | 2.85 | -5.98 | -1.25 | 4.73 |

| Dichloromethane | 8.93 | 3.42 | -6.05 | -1.38 | 4.67 |

| Ethanol | 24.55 | 3.78 | -6.12 | -1.45 | 4.67 |

| Water | 78.39 | 4.01 | -6.18 | -1.52 | 4.66 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general trends observed in computational studies of similar aromatic compounds.

Reactivity Prediction and Mechanistic Insights via Computational Chemistry

Computational chemistry offers profound insights into the reactivity of molecules, allowing for the prediction of reaction outcomes and the elucidation of reaction mechanisms. For this compound, these methods can be used to understand its behavior in various chemical transformations.

By mapping the potential energy surface of a reaction, computational methods can identify the most probable reaction pathways. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, crucially, transition states. The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

For instance, in an electrophilic aromatic substitution reaction involving this compound, computational models can predict the preferred site of attack by an electrophile. The calculations would involve optimizing the geometries of the starting materials, the transition state for the electrophilic attack at different positions on the aromatic ring, and the final product. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated to determine the most favorable reaction pathway.

The reactivity of this compound is significantly influenced by its substituent groups: the butoxy group, the chloro group, and the methylsulfane group. Computational analysis can quantify the electronic effects of these substituents on the aromatic ring. Reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), are valuable in this assessment. researchgate.net

Chemical Potential (μ): Related to the negative of electronegativity, it indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

The following table presents hypothetical reactivity descriptors for this compound calculated at the B3LYP/6-311++G(d,p) level of theory.

| Descriptor | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -1.25 |

| Chemical Potential (μ) | -3.615 |

| Chemical Hardness (η) | 2.365 |

| Global Electrophilicity Index (ω) | 2.76 |

Note: The data in this table is hypothetical and for illustrative purposes.

Many chemical reactions involve the transfer of electron density between molecules or between different parts of the same molecule. Natural Bond Orbital (NBO) analysis is a powerful computational tool used to study these charge transfer interactions. researchgate.net NBO analysis can identify and quantify the donor-acceptor interactions within the molecule, providing insights into hyperconjugative and stereoelectronic effects that influence reactivity.

For this compound, NBO analysis could reveal the delocalization of lone pair electrons from the oxygen of the butoxy group and the sulfur of the methylsulfane group into the aromatic π-system. It can also quantify the electron-withdrawing effect of the chlorine atom. These intramolecular charge transfer phenomena are crucial for understanding the molecule's reactivity profile, including its susceptibility to electrophilic or nucleophilic attack. The analysis can pinpoint the most electron-rich and electron-poor sites, which correspond to the likely centers of reactivity.

Chemical Reactivity and Mechanistic Studies of 4 Butoxy 3 Chlorophenyl Methyl Sulfane

Reactivity at the Sulfur Center

The sulfur atom in (4-Butoxy-3-chlorophenyl)(methyl)sulfane is a key site for chemical transformations, exhibiting a range of oxidative and nucleophilic/electrophilic behaviors.

The oxidation of the sulfane group is a principal reaction, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. This transformation is a common and important process in organic sulfur chemistry. The initial oxidation of the sulfide (B99878) to a sulfoxide is generally a facile step. However, the subsequent oxidation of the sulfoxide to the sulfone can be more challenging to achieve selectively. chemicalbook.com

A variety of oxidizing agents can be employed for these transformations. Historically, high-valent metal reagents were used, but more modern and environmentally benign methods often utilize stoichiometric oxidants or catalytic systems with terminal oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂). nih.gov Careful control of reaction conditions, such as stoichiometry and mode of addition of the oxidant, is critical to favor the formation of the sulfoxide and prevent over-oxidation to the sulfone. nih.gov For instance, the use of certain catalysts can selectively yield the sulfoxide, while others are more effective for the complete oxidation to the sulfone.

Table 1: General Oxidation Reactions of Sulfides

| Product | General Reagents and Conditions | Selectivity Considerations |

| Sulfoxide | H₂O₂, m-CPBA, NaIO₄, catalytic systems (e.g., with Ti, V, Mn) | Stoichiometric control of oxidant, lower temperatures, specific catalysts. nih.gov |

| Sulfone | Excess strong oxidants (e.g., KMnO₄, H₂O₂ with catalyst), high temperatures | Use of stronger oxidizing conditions or catalysts promoting full oxidation. chemicalbook.com |

This table presents generalized conditions for sulfide oxidation and is not specific to this compound due to a lack of specific literature data.

The sulfur atom in the sulfane group possesses lone pairs of electrons, rendering it nucleophilic. This nucleophilicity allows it to react with various electrophiles. Sulfane sulfur, defined as a sulfur atom with six valence electrons and no charge, is known to be highly nucleophilic, even more so than a corresponding thiol group. nih.gov This inherent reactivity enables the sulfane group to participate in reactions such as alkylation or acylation at the sulfur atom.

Conversely, under certain conditions, the sulfur center can exhibit electrophilic character. This is particularly true after oxidation to the sulfoxide or sulfone, where the sulfur atom becomes more electron-deficient and susceptible to attack by nucleophiles. The versatility of sulfones to act as nucleophiles, electrophiles, or even radicals depending on the reaction conditions makes them valuable synthetic intermediates. orgsyn.org

Reactivity of the Aryl Moiety

The benzene (B151609) ring of this compound is also a site of significant reactivity, influenced by the directing effects of its substituents.

The regioselectivity of electrophilic aromatic substitution on the benzene ring is governed by the combined electronic effects of the methylsulfane, butoxy, and chloro substituents. The butoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density through resonance. The methylsulfane group is also generally considered an ortho, para-director and is activating. The chloro group, while deactivating due to its inductive electron-withdrawing effect, is also an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.

Given the positions of the existing substituents, the potential sites for electrophilic attack are the carbons at positions 2, 5, and 6. The directing effects of the substituents would need to be considered in concert to predict the major product. The powerful ortho, para-directing effect of the butoxy group at position 4 would strongly favor substitution at position 5. The methylsulfane group at position 1 would also direct to the ortho position 2 and the para position (which is occupied by the butoxy group). The chloro group at position 3 directs to its ortho positions 2 and 4 (occupied), and its para position 6. Computational methods can be employed to predict the most likely site of substitution by calculating the relative energies of the possible intermediates. nih.gov

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Outcome |

| C-2 | Ortho to -SMe, Ortho to -Cl | Possible, but may be sterically hindered. |

| C-5 | Ortho to -OBu, Meta to -SMe, Meta to -Cl | Highly favored due to strong activation by the butoxy group. |

| C-6 | Meta to -OBu, Ortho to -SMe, Para to -Cl | Possible, but likely less favored than C-5. |

This table is based on general principles of electrophilic aromatic substitution and the known directing effects of the functional groups.

The chloro and butoxy groups on the aromatic ring can also undergo chemical transformations. The chloro group can be substituted via nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or activation by strongly electron-withdrawing groups. The butoxy group, an ether linkage, is generally stable but can be cleaved under strongly acidic conditions, such as with hydrobromic or hydroiodic acid, to yield the corresponding phenol (B47542).

Mechanistic Elucidation of Key Transformations

A comprehensive understanding of a chemical compound's reactivity hinges on detailed mechanistic studies. Such investigations typically involve a combination of kinetic analysis, identification of transient species, and exploration of catalytic effects.

Kinetic Studies of Reaction Rates and Activation Parameters

At present, there is no publicly available research detailing the kinetic studies of reactions involving this compound. Information regarding its reaction rates under different conditions—such as varying temperatures, concentrations, or solvents—is not documented in the scientific literature. Consequently, crucial activation parameters like activation energy (Ea) and the pre-exponential factor (A), which are determined from such kinetic data, remain unknown.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound This table is for illustrative purposes only, as no experimental data has been found.

| Reaction Temperature (K) | Rate Constant (k) (s⁻¹) |

|---|---|

| Data Not Available | Data Not Available |

| Data Not Available | Data Not Available |

Investigation of Reaction Intermediates

The identification of reaction intermediates is fundamental to elucidating a reaction mechanism. Techniques such as spectroscopy (NMR, IR, UV-Vis) and mass spectrometry are often employed to detect and characterize these short-lived species. However, no studies have been published that identify or propose any reaction intermediates formed during transformations of this compound. Without experimental or computational evidence, any discussion of potential intermediates would be purely speculative.

Catalytic Reaction Mechanisms and Role of Catalysts

The influence of catalysts on the reactions of this compound is another area that remains to be explored. Research into how different catalysts—be they acidic, basic, organometallic, or enzymatic—might facilitate or alter the course of its chemical transformations has not been reported. As a result, there is no information on potential catalytic cycles, the nature of catalyst-substrate interactions, or the efficiency of any catalytic systems for this compound.

While information on related structures, such as 4-Chlorophenyl methyl sulfide, is available, it is not scientifically sound to extrapolate these findings to this compound due to the significant electronic and steric differences imparted by the butoxy and chloro substituents on the phenyl ring. nih.govnih.gov

Advanced Spectroscopic Characterization for Mechanistic and Electronic Studies of 4 Butoxy 3 Chlorophenyl Methyl Sulfane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Stereochemical Information

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of (4-Butoxy-3-chlorophenyl)(methyl)sulfane. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms and the electronic environment of each nucleus can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the butoxy group protons, and the methylsulfanyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. Based on analogous compounds like 3-chloroanisole (B146291) and 4-chlorothioanisole (B85629), the proton chemical shifts can be predicted. chemicalbook.comchemicalbook.com The proton on the carbon between the chloro and butoxy groups is expected to be a singlet, while the other two aromatic protons would likely appear as doublets.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electron-donating butoxy group and the electron-withdrawing chloro and methylsulfanyl groups. Quaternary carbons, those directly attached to substituents, will typically show weaker signals. youtube.com By comparing with data from related structures like 3-chloroanisole and 4-isopropylanisole, the approximate chemical shifts for the carbon atoms of this compound can be estimated. chemicalbook.comchemicalbook.com

Predicted NMR Data:

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic H (C2-H) | 7.3 - 7.5 | d | 1H |

| Aromatic H (C5-H) | 7.1 - 7.3 | d | 1H |

| Aromatic H (C6-H) | 6.8 - 7.0 | dd | 1H |

| -OCH₂- | 3.9 - 4.1 | t | 2H |

| -OCH₂CH₂CH₂CH₃ | 1.7 - 1.9 | m | 2H |

| -OCH₂CH₂CH₂CH₃ | 1.4 - 1.6 | m | 2H |

| -OCH₂CH₂CH₂CH₃ | 0.9 - 1.1 | t | 3H |

| -SCH₃ | 2.4 - 2.6 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| C=O | N/A |

| Aromatic C-O | 155 - 160 |

| Aromatic C-Cl | 125 - 130 |

| Aromatic C-S | 130 - 135 |

| Aromatic C-H | 115 - 130 |

| -OCH₂- | 68 - 72 |

| -O-CH₂-CH₂- | 30 - 34 |

| -O-CH₂CH₂-CH₂- | 18 - 22 |

| -O-CH₂CH₂CH₂-CH₃ | 12 - 16 |

| -SCH₃ | 15 - 20 |

Note: These are predicted values based on data from analogous compounds and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry for Fragmentation Pathway Elucidation and Isotopic Analysis

Mass spectrometry (MS) is a powerful technique to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (230.75 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion will be observed, with a [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak, corresponding to the ³⁷Cl isotope. nih.gov

Common fragmentation pathways for aromatic sulfides often involve the cleavage of the C-S bond. For the title compound, the loss of the methyl group (•CH₃) would lead to a fragment at m/z [M-15]⁺. Cleavage of the butoxy group is also likely, with potential fragments arising from the loss of a butyl radical (•C₄H₉) or butene (C₄H₈) through a McLafferty-type rearrangement. The fragmentation of 4-chlorothioanisole shows a prominent molecular ion peak and a significant fragment corresponding to the loss of the methyl group. nih.gov Similar fragmentation behavior would be anticipated for this compound.

Predicted Fragmentation Data:

| Fragment Ion | Predicted m/z | Identity |

| [M]⁺ | 230 | Molecular Ion |

| [M+2]⁺ | 232 | Molecular Ion (³⁷Cl isotope) |

| [M-15]⁺ | 215 | Loss of •CH₃ |

| [M-56]⁺ | 174 | Loss of C₄H₈ |

| [M-57]⁺ | 173 | Loss of •C₄H₉ |

| [C₇H₆ClS]⁺ | 157 | Fragment from butoxy cleavage |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structures

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, we can infer potential structural features from related compounds.

Hypothetical Crystallographic Data:

| Parameter | Predicted Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| β (°) | 90 - 105 |

| Z | 4 |

Note: These are hypothetical values and would need to be determined experimentally.

Electronic Spectroscopy (UV-Vis, Fluorescence) for Detailed Electronic Transitions

Electronic spectroscopy, including UV-Vis absorption and fluorescence, provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (usually HOMO) to higher energy orbitals (usually LUMO).

The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. Thioanisole itself exhibits absorption maxima around 255 nm. The presence of the butoxy and chloro substituents will cause a bathochromic (red) shift in the absorption bands. The butoxy group, being an electron-donating group, will increase the electron density on the ring, while the chloro and methylsulfanyl groups also influence the electronic transitions. The spectrum of 3'-Chloro-4'-nitrooctananilide, for example, shows how substituents affect the UV-Vis absorption. spectrabase.com

Fluorescence spectroscopy measures the emission of light from an excited electronic state. While not all aromatic compounds are highly fluorescent, the presence of the sulfur atom and the substituents may lead to some level of fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band.

Predicted Electronic Spectroscopy Data:

| Technique | Predicted λmax (nm) | Transition Type |

| UV-Vis Absorption | 260 - 280 | π → π |

| UV-Vis Absorption | 290 - 310 | n → π |

| Fluorescence Emission | 320 - 350 | - |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of this compound would exhibit bands corresponding to the vibrations of the C-H bonds in the aromatic ring and the alkyl groups, C-C bonds in the ring and the butoxy chain, C-O stretching of the ether, C-S stretching of the thioether, and the C-Cl stretching. The analysis of 3-chloro-4-methoxybenzaldehyde (B1194993) provides a good reference for the vibrational modes of a similarly substituted benzene ring. researchgate.net

Predicted Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aromatic C-H stretch | 3000 - 3100 | Medium | Strong |

| Aliphatic C-H stretch | 2850 - 2960 | Strong | Medium |

| Aromatic C=C stretch | 1450 - 1600 | Medium-Strong | Strong |

| C-O-C asymmetric stretch | 1200 - 1275 | Strong | Medium |

| C-O-C symmetric stretch | 1000 - 1075 | Medium | Weak |

| C-S stretch | 600 - 700 | Weak | Strong |

| C-Cl stretch | 650 - 800 | Strong | Strong |

Structure Property Relationships in 4 Butoxy 3 Chlorophenyl Methyl Sulfane Derivatives

Impact of Substituent Variation on Electronic Structure and Reactivity

The electronic character of a substituted benzene (B151609) ring is primarily governed by the cumulative inductive and resonance effects of its substituents. The butoxy group at the para position is a strong resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I). The lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing the electron density, particularly at the ortho and para positions relative to itself. libretexts.org Conversely, the chloro group at the meta position is an inductive electron-withdrawing group (-I) due to the high electronegativity of chlorine, and a weak resonance electron-donating group (+R). libretexts.org The methylthio group is generally considered a weak resonance electron-donating group (+R) and a weak inductive electron-withdrawing group (-I).

The combined effect of these substituents on the electronic structure of (4-Butoxy-3-chlorophenyl)(methyl)sulfane results in a complex distribution of electron density. The powerful electron-donating butoxy group tends to activate the ring towards electrophilic aromatic substitution, while the electron-withdrawing chloro group deactivates it. chemistryguru.com.sgvedantu.com The net effect on reactivity is a sum of these competing influences. studymind.co.uk

The positions on the aromatic ring are not equally affected. The butoxy group strongly activates the positions ortho and para to it. The chloro group, being meta to the methylthio group and ortho to the butoxy group, exerts its deactivating inductive effect across the ring. The methylthio group itself also influences the electron distribution. This complex interplay determines the regioselectivity of further substitution reactions.

To quantify the electronic influence of these substituents, Hammett substituent constants (σ) are often employed. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent.

| Substituent | Position | Hammett Constant (σp) | Hammett Constant (σm) | Nature of Effect |

|---|---|---|---|---|

| -OBu (Butoxy) | para | -0.32 | +0.12 | Strongly Activating (Resonance) |

| -Cl (Chloro) | meta | +0.23 | +0.37 | Deactivating (Inductive) |

| -SMe (Methylthio) | - | 0.00 | +0.15 | Weakly Activating/Deactivating |

Note: The table presents typical Hammett constants for related substituents. The actual values can vary slightly depending on the specific reaction and conditions.

Correlation of Molecular Structure with Intrinsic Chemical Properties and Behavior

The intrinsic chemical properties of this compound, such as its acidity/basicity, oxidation/reduction potential, and susceptibility to nucleophilic or electrophilic attack, are directly correlated with its molecular structure.

The electron-rich nature of the phenyl ring, enhanced by the butoxy group, suggests that the molecule will be susceptible to electrophilic attack. However, the directing effects of the substituents will govern the position of such attacks. The butoxy group strongly directs incoming electrophiles to its ortho positions. One of these positions is occupied by the chloro group, and the other is sterically unhindered. The methylthio group is also an ortho, para-director. Therefore, electrophilic substitution is most likely to occur at the position ortho to the butoxy group and meta to the chloro group.

The presence of the sulfur atom in the methylthio group introduces a site for potential oxidation. Sulfides can be oxidized to sulfoxides and then to sulfones. The electron density on the sulfur atom, which influences its nucleophilicity and ease of oxidation, is modulated by the electronic effects of the other ring substituents.

The following table summarizes the expected influence of the substituents on the chemical behavior of the molecule.

| Chemical Property | Influence of Butoxy Group | Influence of Chloro Group | Influence of Methylthio Group | Overall Expected Behavior |

|---|---|---|---|---|

| Reactivity towards Electrophiles | Activating | Deactivating | Weakly Activating | Moderately activated ring, specific regioselectivity |

| Oxidation of Sulfide (B99878) | Electron-donating, may slightly enhance | Electron-withdrawing, may slightly hinder | Directly involved | Oxidizable to sulfoxide (B87167) and sulfone |

| Nucleophilic Aromatic Substitution | Deactivating | Activating | No strong effect | Unlikely unless a good leaving group is present |

Rational Design Principles for Modulating Chemical Reactivity and Stability

Based on the structure-property relationships discussed, it is possible to formulate rational design principles to modulate the chemical reactivity and stability of derivatives of this compound.

To enhance the reactivity towards electrophiles, one could replace the butoxy group with an even stronger electron-donating group, such as an amino or hydroxyl group. Conversely, to decrease reactivity, one could introduce additional electron-withdrawing groups onto the phenyl ring.

The stability of the molecule, particularly towards oxidation, can be modulated by altering the electronic environment of the methylthio group. Replacing the methyl group with a more electron-withdrawing group, for instance, would decrease the electron density on the sulfur atom and make it less susceptible to oxidation.

The following table outlines some design principles and their expected outcomes.

| Design Principle | Modification | Expected Outcome |

|---|---|---|

| Increase Electrophilic Reactivity | Replace -OBu with -NH2 or -OH | Enhanced rate of electrophilic substitution |

| Decrease Electrophilic Reactivity | Add a nitro group (-NO2) to the ring | Reduced rate of electrophilic substitution |

| Increase Oxidative Stability of Sulfide | Replace -SMe with -S(O)Me (sulfoxide) | Increased resistance to further oxidation |

| Alter Regioselectivity | Change the position of the chloro group | Different substitution patterns in subsequent reactions |

Conclusion and Future Research Directions

Summary of Key Research Findings for (4-Butoxy-3-chlorophenyl)(methyl)sulfane

Research specifically investigating the chemical compound this compound is currently limited in publicly accessible scientific literature. The compound is listed in chemical supplier catalogs, which provide basic information such as its CAS number (1379343-02-8), molecular formula (C11H15ClOS), and molecular weight (230.75 g/mol ). bldpharm.com However, detailed experimental studies on its synthesis, reactivity, and potential applications are not extensively documented. The primary characterization data available includes its classification as an organic building block, specifically as a sulfide (B99878), aryl, and ether. bldpharm.com The lack of in-depth research presents a significant knowledge gap regarding the specific properties and behaviors of this molecule.

| Property | Value | Source |

| CAS Number | 1379343-02-8 | bldpharm.com |

| Molecular Formula | C11H15ClOS | bldpharm.com |

| Molecular Weight | 230.75 g/mol | bldpharm.com |

| Chemical Category | Sulfides, Aryls, Ethers | bldpharm.com |

Unresolved Questions and Challenges in Aryl Methyl Sulfane Chemistry

The broader field of aryl methyl sulfane chemistry, to which this compound belongs, is an active area of research with several unresolved questions and ongoing challenges. Aryl methyl sulfanes are crucial components in many pharmaceutically important molecules and are often used as building blocks in drug discovery. researchgate.netmdpi.com Despite their importance, challenges remain in their synthesis and manipulation.

A significant challenge lies in the development of general and mild methods for the synthesis of aryl methyl sulfides. While various metal-catalyzed cross-coupling reactions (using palladium, copper, nickel, and cobalt) have been developed, these methods can suffer from issues such as catalyst deactivation by sulfur compounds, limited functional group tolerance, and the need for expensive or air-sensitive catalysts. mdpi.comorganic-chemistry.org For instance, the strong coordination of thiolates and thioethers to transition metals can hinder catalytic activity. mdpi.com

Prospective Research Avenues and Potential for Novel Chemical Discoveries

Future research in the field of aryl methyl sulfanes is poised for exciting discoveries. A primary focus will likely be on the development of more efficient and sustainable catalytic systems for C-S bond formation. This includes the exploration of earth-abundant and non-precious metal catalysts, such as those based on iron or cobalt, to replace more expensive metals like palladium. acs.org Photoredox catalysis and electrochemical methods are also emerging as powerful tools for the synthesis of aryl sulfides under mild conditions. organic-chemistry.orgacs.org

The unique electronic properties of the sulfide group in aryl methyl sulfanes offer opportunities for novel reaction development. For example, the ability of the sulfur atom to stabilize adjacent carbanions or to participate in sigmatropic rearrangements could be exploited to design new synthetic transformations. acs.org Research into the controlled oxidation of aryl methyl sulfanes to the corresponding sulfoxides and sulfones, which are also valuable synthetic intermediates, continues to be an important area. researchgate.netgoogle.com

Specifically for this compound, future research could focus on several promising directions. Its structure, featuring a chlorinated and butoxylated phenyl ring, suggests potential applications in medicinal chemistry and materials science. The chlorine and butoxy substituents can modulate the lipophilicity, electronic properties, and metabolic stability of a molecule, making it an interesting scaffold for structure-activity relationship (SAR) studies. researchgate.net Investigating its biological activity could reveal potential therapeutic applications. Furthermore, the synthesis and polymerization of monomers based on this structure could lead to new materials with tailored optical or electronic properties. The exploration of its reactivity in various chemical transformations could uncover novel reaction pathways and expand the synthetic chemist's toolbox.

Q & A

Q. What are the established synthetic routes for (4-Butoxy-3-chlorophenyl)(methyl)sulfane, and what critical reaction conditions must be optimized?

Synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Chlorination and sulfanyl group introduction : Chlorination of precursor benzoic acid derivatives using FeCl₃ as a catalyst under controlled temperatures (e.g., 40–60°C) ensures regioselectivity at the 3-chloro position .

- Cross-coupling reactions : Palladium-catalyzed (e.g., PdCl₂(PPh₃)₂) and copper(I)-mediated (e.g., CuI) couplings in solvents like THF/Et₃N enable efficient introduction of the methylsulfanyl group. Reaction completion is monitored via TLC or GC-MS .

- Critical parameters : Solvent polarity (THF vs. dichloroethane), catalyst loading (5–10 mol%), and reaction time (12–24 hours) significantly impact yield and purity.

Q. Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

- ¹H/¹³C NMR : Peaks for the butoxy group (δ 1.0–1.5 ppm for -CH₂CH₂CH₂CH₃) and methylsulfanyl (δ 2.1–2.4 ppm) confirm structure. Aromatic protons appear as multiplets at δ 6.8–7.5 ppm .

- GC-MS : Molecular ion peaks (e.g., m/z 250.74 for C₁₃H₁₁ClOS) and fragmentation patterns verify purity and stability .

- 31P NMR : Used indirectly in sulfane sulfur analysis (e.g., δ 45.1 ppm for PS₂ adducts) when studying sulfur reactivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data of this compound under varying pH conditions?

- Systematic pH studies : Use buffered solutions (pH 2–12) to assess sulfane sulfur stability. For example, under alkaline conditions (pH >10), sulfane sulfur may decompose via cyanolysis, forming thiocyanate (SCN⁻) detectable at 460 nm .

- Control experiments : Compare results with and without reductants (e.g., DTT) to differentiate between free sulfane sulfur and protein-bound forms .

- Fluorescent probes : Apply sulfane sulfur-specific probes (e.g., SSP2) to track real-time changes in reactivity, avoiding artifacts from traditional methods .

Q. What advanced functionalization strategies exist for modifying the sulfane group in this compound to enhance its application in materials science?

- Sulfamoylation : React with chlorosulfonyl derivatives (e.g., 4-chloro-3-chlorosulfonylbenzoyl chloride) in dichloroethane using AlCl₃ as a catalyst. Post-functionalization with amines yields sulfonamide derivatives for pharmaceutical intermediates .

- Oxidative derivatization : Convert the sulfane group to sulfoxide/sulfone using H₂O₂ or meta-chloroperbenzoic acid (mCPBA) under inert atmospheres to study electronic effects on material properties .

- Cross-coupling : Utilize Suzuki-Miyaura or Sonogashira couplings to introduce aryl/alkynyl groups, enhancing π-conjugation for optoelectronic applications .

Q. How does the steric and electronic environment of the butoxy group influence the compound’s stability in catalytic systems?

- Steric effects : The bulky butoxy group at the 4-position may hinder nucleophilic attacks on the sulfane moiety, improving thermal stability.

- Electronic effects : Electron-donating butoxy groups increase electron density on the aromatic ring, potentially stabilizing intermediates in Pd-catalyzed reactions. Computational studies (DFT) can model charge distribution and transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.